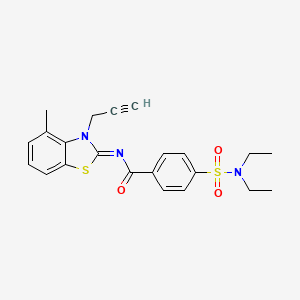

![molecular formula C21H17NO5 B2810467 [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate CAS No. 324580-65-6](/img/structure/B2810467.png)

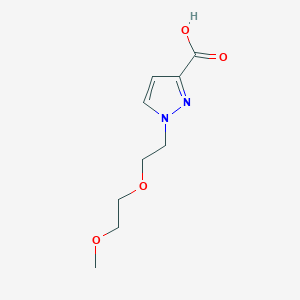

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

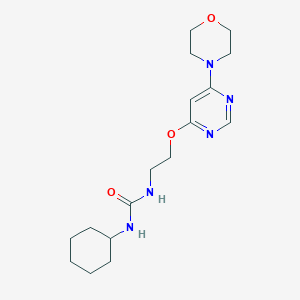

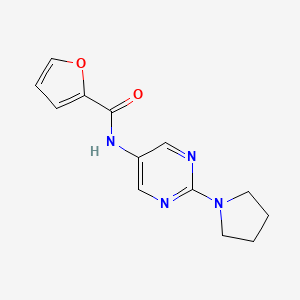

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis

The reactions of “[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate” involve a series of steps, including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Reactivity

Publications detail the synthesis and reactivity of compounds containing furan-2-carboxylate derivatives, demonstrating their potential in creating diverse molecular structures. For example, Shipilovskikh and Rubtsov (2014) developed a method for preparing ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7tetrahydrobenzo[b]thiophene-3-carboxylates, highlighting the high reactivity and potential biological action of these compounds. They also explored the nucleophilic attack reactions in these molecules, which could be promising for further biological applications (Shipilovskikh & Rubtsov, 2014).

Mechanistic Insights

Studies on the reaction mechanisms involving furan derivatives offer insights into the formation of new aromatic nuclei. For instance, McCallum et al. (1988) investigated the reaction of furan derivatives with acetylenes, contributing to our understanding of furan and phenol product formation from carbene complexes, which is crucial for applications in synthetic organic chemistry (McCallum et al., 1988).

Biological Activity and Applications

The furan-2-carboxylate scaffold is also explored for its biological activities. Wu et al. (2018) isolated new furan-2-carboxylic acids from Nicotiana tabacum with significant anti-tobacco mosaic virus (TMV) activity, suggesting the potential of furan derivatives in developing plant protection agents and studying their mode of action against viruses (Wu et al., 2018).

Pharmaceutical Potential

Research into the pharmaceutical applications of furan derivatives is ongoing. Novel synthesis and characterization of derivatives, as demonstrated by Nagarsha et al. (2023), show promising antimicrobial activities against various pathogens, indicating the potential of these compounds in addressing resistance issues in infectious diseases (Nagarsha et al., 2023).

Eigenschaften

IUPAC Name |

[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-2-25-20(23)16-7-9-17(10-8-16)22-14-15-5-11-18(12-6-15)27-21(24)19-4-3-13-26-19/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXYYUJQDAXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

![N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2810405.png)

![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2810407.png)